Ethyl 3-(2-formylphenyl)prop-2-enoate

Description

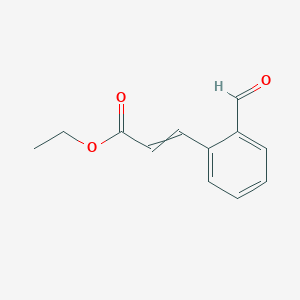

Ethyl 3-(2-formylphenyl)prop-2-enoate (CAS 86867-62-1) is an α,β-unsaturated ester featuring a phenyl ring substituted with a formyl (-CHO) group at the ortho position and an ethyl ester moiety. Its structure combines an electron-deficient α,β-unsaturated carbonyl system with an aromatic aldehyde, making it a versatile intermediate in organic synthesis. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the propenoate backbone facilitates cycloaddition or nucleophilic addition reactions. This compound is synthesized via condensation of 2-formylbenzaldehyde with ethyl acetoacetate under basic conditions, yielding a colorless oil .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 3-(2-formylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3 |

InChI Key |

YTQRPRCIESSITI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the α,β-unsaturated ester core but differ in substituents, leading to distinct chemical and biological properties:

Preparation Methods

Base-Catalyzed Condensation

In a representative procedure, 2-formylbenzaldehyde reacts with ethyl acrylate in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction proceeds via a Michael addition-elimination mechanism, yielding the target compound with moderate to high efficiency.

Reaction Conditions :

-

Solvent : Acetonitrile or dichloromethane

-

Temperature : Room temperature to 60°C

-

Time : 12–24 hours

Mechanistic Insights :

-

Deprotonation of ethyl acrylate by the base generates a nucleophilic enolate.

-

Nucleophilic attack on the aldehyde carbon of 2-formylbenzaldehyde forms a β-hydroxy ester intermediate.

-

Elimination of water produces the conjugated α,β-unsaturated ester.

Wittig Reaction with Ethyl (Triphenylphosphoranylidene)acetate

The Wittig reaction offers a stereoselective route to Ethyl 3-(2-formylphenyl)prop-2-enoate, favoring the (E)-isomer due to steric hindrance during ylide formation.

Ylide Preparation and Aldehyde Coupling

Triphenylphosphine reacts with ethyl bromoacetate to form the corresponding ylide, which subsequently reacts with 2-formylbenzaldehyde:

Optimized Parameters :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 0°C to reflux

Advantages :

Esterification of 3-(2-Formylphenyl)prop-2-enoic Acid

For substrates where the carboxylic acid precursor is accessible, direct esterification with ethanol provides an alternative route.

Acid-Catalyzed Fischer Esterification

3-(2-Formylphenyl)prop-2-enoic acid is refluxed with excess ethanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA):

Key Parameters :

Limitations :

-

Requires prior synthesis of the carboxylic acid precursor.

-

Competing side reactions (e.g., polymerization) may reduce yield.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances utilize palladium catalysts to construct the α,β-unsaturated ester moiety via Heck coupling or similar methodologies.

Heck Reaction Between 2-Formylphenylboronic Acid and Ethyl Acrylate

A palladium(II) catalyst (e.g., Pd(OAc)₂) mediates the coupling of 2-formylphenylboronic acid with ethyl acrylate in the presence of a base:

Conditions :

Challenges :

-

Sensitivity to oxygen and moisture.

-

High catalyst loading increases costs.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Base-Catalyzed Condensation | 70–85 | Moderate | High | Excellent |

| Wittig Reaction | 65–78 | High (E) | Moderate | Good |

| Fischer Esterification | 60–75 | N/A | Low | Moderate |

| Heck Coupling | 50–65 | Low | Low | Poor |

Key Observations :

-

Base-catalyzed condensation balances yield and scalability, making it the preferred industrial method.

-

The Wittig reaction excels in stereochemical control but requires costly reagents.

-

Fischer esterification is limited by precursor availability and side reactions.

Characterization and Quality Control

Synthesized this compound is typically characterized by:

-

NMR Spectroscopy :

-

IR Spectroscopy :

-

Mass Spectrometry :

Industrial-Scale Considerations

Large-scale production faces challenges such as:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(2-formylphenyl)prop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 3-(2-formylphenyl)prop-2-enoic acid with ethanol under acid catalysis. Key steps include refluxing with a dehydrating agent (e.g., H₂SO₄) and purifying via column chromatography using ethyl acetate/hexane gradients. Reaction optimization involves controlling temperature (70–80°C) and monitoring by TLC. For analogs, substituent introduction may require modified catalysts (e.g., triethylamine for base-sensitive reactions) .

- Critical Consideration : Impurities from incomplete esterification or side reactions (e.g., aldol condensation of the formyl group) necessitate careful quenching and neutralization steps.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the α,β-unsaturated ester (δ ~6.3–7.8 ppm for vinyl protons, δ ~165–170 ppm for carbonyl carbons) and formyl group (δ ~9.8–10.2 ppm).

- FT-IR : Confirms ester C=O (1720–1740 cm⁻¹) and conjugated enone (1650–1680 cm⁻¹).

- UV-Vis : Detects π→π* transitions of the conjugated system (~250–300 nm) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Predicts sites for nucleophilic/electrophilic attacks. The formyl and ester groups lower LUMO energy, enhancing electrophilicity.

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., π(C=C)→π*(C=O)) stabilizing the structure .

- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding affinities using software like AutoDock Vina .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) confirms stereochemistry and hydrogen-bonding networks .

- Challenges : Twinning or disordered solvent molecules require iterative refinement (SHELXL’s TWIN/BASF commands) and SQUEEZE (PLATON) for solvent masking .

Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

- Methodological Answer :

| Substituent | Impact on Reactivity | Biological Implications |

|---|---|---|

| -F (Electron-withdrawing) | Increases electrophilicity of α,β-unsaturated ester | Enhances Michael addition with thiols in enzymes |

| -OCH₃ (Electron-donating) | Stabilizes radical intermediates in oxidation | Modulates antioxidant activity |

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, then assay for cytotoxicity or enzyme inhibition .

Q. What are the challenges in designing multi-step syntheses for this compound derivatives, and how can purity be ensured?

- Methodological Answer :

- Stepwise Protection : Protect the formyl group (e.g., acetal formation) before introducing substituents to avoid side reactions .

- Purity Control : Use HPLC-MS to detect trace impurities (e.g., hydrolyzed acid or dimerized byproducts).

- Scale-Up Risks : Exothermic esterification requires slow reagent addition and inert atmospheres to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.